molecular formula C16H15FN4O5 B1457013 N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide CAS No. 864245-86-3

N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide

Cat. No.: B1457013
CAS No.: 864245-86-3
M. Wt: 362.31 g/mol
InChI Key: PXCLOBPSDSYDFW-UHFFFAOYSA-N
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Description

N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide is a useful research compound. Its molecular formula is C16H15FN4O5 and its molecular weight is 362.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide, with the CAS number 864245-86-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅FN₄O₅, with a molecular weight of 362.32 g/mol. The compound features a morpholine ring, a pyridine moiety, and a nitrophenoxy group, which are critical for its biological interactions.

PropertyValue
CAS Number 864245-86-3
Molecular Formula C₁₆H₁₅FN₄O₅
Molecular Weight 362.32 g/mol
Purity >97%

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against various viral targets. For instance, compounds with similar structural features have shown effectiveness against HIV reverse transcriptase and other viral enzymes.

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that it could inhibit the proliferation of cancer cells. A study involving HeLa cells (cervical cancer) reported an inhibition rate of approximately 54% at specific concentrations, demonstrating its potential as an anticancer agent.

Case Studies

  • Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral activity against HIV.
    • Methodology : In vitro assays were conducted using various concentrations of the compound.
    • Results : The compound exhibited an IC50 value of 1.96 μM against HIV reverse transcriptase, indicating strong antiviral potential .
  • Anticancer Activity Assessment :
    • Objective : To assess the antiproliferative effects on cancer cell lines.
    • Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer).
    • Findings : The compound showed a mean growth inhibition percentage of 38.44% in HepG2 cells, suggesting selective toxicity towards cancerous cells while sparing normal fibroblasts .

The biological activity of this compound is believed to be attributed to its ability to interact with specific enzymes and receptors involved in viral replication and cancer cell proliferation. The presence of the morpholine and pyridine rings may enhance binding affinity to target proteins.

Properties

IUPAC Name

N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O5/c17-13-9-11(21(23)24)1-2-14(13)26-12-3-4-18-15(10-12)19-16(22)20-5-7-25-8-6-20/h1-4,9-10H,5-8H2,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCLOBPSDSYDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864245-86-3
Record name N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-(2-fluoro-4-nitrophenoxy)pyridin-2-ylamine (1.00 g) in tetrahydrofuran (50 ml) were added triethylamine (1.12 ml) and phenyl chloroformate (0.906 ml) while stirring in an ice bath, followed by stirring in an ice bath for 1 hr. The reaction mixture was concentrated under a reduced pressure to give a residue, to which N,N-dimethylformamide (16 ml) and morpholine (1.4 ml) were added, followed by stirring at room temperature for 4.5 hrs. The reaction mixture was partitioned between ethyl acetate (150 ml) and water (100 ml). The organic layer was washed with a 1 N aqueous solution of sodium hydroxide, brine, 1 N HCl and brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure to give a solid, which was then suspended in diethyl ether (50 ml), filtered, and dried under aeration to provide the titled compound (941 mg, 64.8%) as pale yellow powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
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0.906 mL
Type
reactant
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50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three
Yield
64.8%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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